Superior Polymer Molecular Weight and Thermal Stability as a Neutral Nucleophilic Cocatalyst
When used as a neutral nucleophilic cocatalyst in the chromium(III)-catalyzed copolymerization of CO₂ and cyclohexene oxide (CHO), (Diphenylphosphonimido)triphenylphosphorane (Ph₂P(O)NPPh₃) enables the production of phosphorus-containing polycarbonates with an Mn of 28.5 kg mol⁻¹, a dispersity (Đ) of 1.13, a glass transition temperature (Tg) of 110 °C, and a decomposition temperature (Td) exceeding 300 °C [1]. In contrast, the same reaction without this specific cocatalyst yields a low molar mass polycarbonate diol with an Mn of only 6.3 kg mol⁻¹ [1]. This stark difference in polymer chain length and thermal properties directly impacts the material's suitability for high-performance applications.
| Evidence Dimension | Polycarbonate properties (Mn, Tg, Td) |
|---|---|
| Target Compound Data | Mn = 28.5 kg mol⁻¹, Đ = 1.13, Tg = 110 °C, Td > 300 °C |
| Comparator Or Baseline | Reaction with no added cocatalyst: Mn = 6.3 kg mol⁻¹ |
| Quantified Difference | Mn increase of 22.2 kg mol⁻¹ (4.5-fold higher); Tg and Td significantly elevated |
| Conditions | Cr(III) complex (2) catalyst, CO₂/CHO copolymerization, with tetrabutylammonium hydroxide |
Why This Matters
The 4.5-fold increase in polymer molecular weight and the substantial enhancement in thermal stability are critical for applications requiring robust, high-performance materials, making this specific cocatalyst essential over alternatives.
- [1] Ni, K., Dawe, L. N., Sarjeant, A. A., & Kozak, C. M. (2023). Controlled synthesis of polycarbonate diols and their polylactide block copolymers using amino-bis(phenolate) chromium hydroxide complexes. Dalton Transactions, 52(46), 17174-17185. View Source
